dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of a fluorinated diketone with hydrazine hydrate under acidic conditions, followed by esterification to introduce the dimethyl ester groups . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or ester positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohol derivatives, and substituted pyrazole compounds with various functional groups .
Scientific Research Applications
Dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways . The ester groups facilitate the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 4,4,5,5-Tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl
Uniqueness
Dimethyl 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9FN2O4 |
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Molecular Weight |
216.17 g/mol |
IUPAC Name |
dimethyl 5-fluoro-1-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H9FN2O4/c1-11-6(9)4(7(12)14-2)5(10-11)8(13)15-3/h1-3H3 |
InChI Key |
PIYKJZSXXDKHOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C(=O)OC)F |
Origin of Product |
United States |
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